molecular formula Ra B1233065 Radium-223 CAS No. 15623-45-7

Radium-223

カタログ番号 B1233065
CAS番号: 15623-45-7
分子量: 223.01850 g/mol
InChIキー: HCWPIIXVSYCSAN-OIOBTWANSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Radium Ra-223 dichloride, commonly referred to as Radium-223, is a radioactive isotope of radium. It is an alpha-emitting radiopharmaceutical used primarily in the treatment of metastatic castration-resistant prostate cancer with symptomatic bone metastases. This compound selectively targets bone metastases due to its chemical similarity to calcium, allowing it to form complexes with hydroxyapatite in areas of high bone turnover .

準備方法

Synthetic Routes and Reaction Conditions: Radium-223 is typically produced through the neutron irradiation of radium-226. The process involves the following steps:

Industrial Production Methods: The large-scale production of this compound involves the use of a radium-227 generator. This generator continuously produces this compound through the decay of actinium-227. The this compound is then “milked” from the generator and purified for medical use .

化学反応の分析

Types of Reactions: Radium-223 primarily undergoes alpha decay, emitting high-energy alpha particles. This decay process results in the formation of radon-219, which further decays through a series of short-lived isotopes .

Common Reagents and Conditions: this compound does not typically undergo chemical reactions in the traditional sense due to its radioactive nature. it forms complexes with hydroxyapatite in bone tissue, mimicking the behavior of calcium .

Major Products Formed: The primary product of this compound decay is radon-219, followed by a series of decay products including polonium-215, lead-211, and bismuth-211 .

科学的研究の応用

Radium-223 has several significant applications in scientific research and medicine:

作用機序

Radium-223 exerts its effects through the emission of high-energy alpha particles. These particles induce double-strand breaks in the DNA of nearby cells, leading to cell death. This compound selectively targets bone metastases by binding to hydroxyapatite in areas of high bone turnover. This mechanism disrupts the positive feedback loop between tumor cells and the bone microenvironment, inhibiting tumor growth and abnormal bone formation .

Similar Compounds:

    Strontium-89: Another radiopharmaceutical used for bone pain palliation in metastatic cancer. It emits beta particles rather than alpha particles.

    Samarium-153: Used for pain relief in bone metastases, emitting both beta particles and gamma rays.

Uniqueness of this compound: this compound is unique due to its emission of alpha particles, which have a high linear energy transfer and a short range in tissues. This allows for targeted cell killing with minimal damage to surrounding healthy tissue. Additionally, this compound’s ability to form complexes with hydroxyapatite makes it highly effective in targeting bone metastases .

特性

CAS番号

15623-45-7

分子式

Ra

分子量

223.01850 g/mol

IUPAC名

radium-223

InChI

InChI=1S/Ra/i1-3

InChIキー

HCWPIIXVSYCSAN-OIOBTWANSA-N

異性体SMILES

[223Ra]

SMILES

[Ra]

正規SMILES

[Ra]

その他のCAS番号

15623-45-7

同義語

223Ra radioisotope
Ra-223 radioisotope
Radium-223

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。